3-(4-Bromo-2-(tert-butyl)phenoxy)azetidine
Description
3-(4-Bromo-2-(tert-butyl)phenoxy)azetidine is a chemical compound with the molecular formula C13H18BrNO It is characterized by the presence of a bromine atom, a tert-butyl group, and an azetidine ring attached to a phenoxy group
Properties
IUPAC Name |
3-(4-bromo-2-tert-butylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-13(2,3)11-6-9(14)4-5-12(11)16-10-7-15-8-10/h4-6,10,15H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIPZUXHUQQZNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801234761 | |
| Record name | 3-[4-Bromo-2-(1,1-dimethylethyl)phenoxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801234761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146960-47-5 | |
| Record name | 3-[4-Bromo-2-(1,1-dimethylethyl)phenoxy]azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146960-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-Bromo-2-(1,1-dimethylethyl)phenoxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801234761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-(tert-butyl)phenoxy)azetidine typically involves the following steps:
Bromination: The starting material, 2-tert-butylphenol, undergoes bromination to introduce a bromine atom at the 4-position. This reaction is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Phenoxy Formation: The brominated product is then reacted with azetidine in the presence of a base, such as potassium carbonate, to form the phenoxy linkage. This step may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-(tert-butyl)phenoxy)azetidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The phenoxy group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar solvents and heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(4-Bromo-2-(tert-butyl)phenoxy)azetidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-(tert-butyl)phenoxy)azetidine involves its interaction with specific molecular targets. The bromine atom and phenoxy group can participate in various binding interactions, while the azetidine ring provides structural rigidity. These features enable the compound to interact with enzymes, receptors, or other biomolecules, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-di-tert-butylphenol: This compound shares the bromine and tert-butyl groups but lacks the azetidine ring.
tert-Butyl bromoacetate: Similar in having a bromine atom and tert-butyl group but differs in its ester functionality.
4-Bromo-2-(tert-butyl)phenol: Similar in structure but lacks the azetidine ring.
Uniqueness
3-(4-Bromo-2-(tert-butyl)phenoxy)azetidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and physical properties
Biological Activity
3-(4-Bromo-2-(tert-butyl)phenoxy)azetidine is a compound of interest due to its potential biological activities, particularly in the context of pharmaceutical applications. This article delves into its biological activity, synthesizing findings from various studies, and includes data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a brominated phenyl group and an azetidine ring, which are significant in determining its biological properties. The synthesis generally involves the reaction of 4-bromo-2-(tert-butyl)phenol with azetidine derivatives, allowing for modifications that enhance its biological efficacy.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer activities. For instance, a related compound demonstrated an IC50 value of 0.126 µM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating strong inhibitory effects on cell proliferation . The selectivity of such compounds often shows a significant therapeutic window, with much lower effects on non-cancerous cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| This compound | MDA-MB-231 (TNBC) | TBD | TBD |
| Compound X | MDA-MB-231 | 0.126 | 19-fold |
| Compound Y | MCF10A (non-cancerous) | >2.5 | - |
The mechanism underlying the anticancer activity of this compound may involve the inhibition of specific signaling pathways associated with tumor growth and metastasis. For example, compounds with similar structures have been shown to inhibit matrix metalloproteinases (MMPs), which are critical in cancer progression and metastasis .
Pharmacokinetic Properties
Pharmacokinetic studies are essential for understanding how the compound behaves in biological systems. While specific data for this compound may be limited, related compounds have shown favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability . These properties are crucial for their potential therapeutic applications.
Case Studies
In a recent study involving a series of azetidine derivatives, one compound was evaluated in vivo using a BALB/c nude mouse model inoculated with MDA-MB-231 cells. The results indicated that treatment significantly inhibited lung metastasis compared to control groups . Such findings highlight the potential of azetidine derivatives in cancer therapeutics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
